3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol

药物化学 物理化学 分子建模

Acridine-focused research often lacks well-characterized, highly hydroxylated probes to dissect hydrogen-bonding and polarity contributions to DNA-target interactions. 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol (CAS 83538-81-2) fills this gap as a unique tetra-ol scaffold bearing four consecutive -OH groups on the benzo-fused acridine ring. • Differentiated from mono-ol or ketone analogs; the 3,4,5,6-tetrol pattern enables systematic LogP, solubility, and crystal-engineering comparisons. • Functions as a versatile synthetic intermediate for selective protection/functionalization en route to natural-product-like polycyclic frameworks. • Custom-synthesized to ≥95% purity with full analytical characterization (NMR, HPLC, HRMS). Inquire for bulk or mg-scale delivery timelines.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
CAS No. 83538-81-2
Cat. No. B13114370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol
CAS83538-81-2
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C(C(C4=C(C3=N2)C=CC(C4O)O)O)O
InChIInChI=1S/C17H15NO4/c19-12-6-5-9-13(16(12)21)17(22)15(20)10-7-8-3-1-2-4-11(8)18-14(9)10/h1-7,12,15-17,19-22H
InChIKeyGCXYIZOJYVDZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5,6-四氢苯并[c]吖啶-3,4,5,6-四醇 化学特征与研究价值


3,4,5,6-四氢苯并[c]吖啶-3,4,5,6-四醇 (CAS 83538-81-2) 属于吖啶类多环芳香族化合物,其核心骨架为四氢苯并[c]吖啶,并在3、4、5、6位连接四个羟基 (四醇)。吖啶类化合物因其对DNA的嵌入能力及抗肿瘤潜力而广受关注,相关骨架的合成与修饰是药物化学研究的热点 [1]。该化合物的具体文献记录极少,其在PubChemLite中的专利和文献计数均为零 [2]。这与大量已报道的四氢苯并[c]吖啶酮衍生物的合成与生物活性研究形成鲜明对比,暗示该特定化合物可能主要作为研究工具或合成中间体存在,其独特的四醇取代模式使其区别于常见的单醇或酮类衍生物,具有特定的物理化学性质与研究价值。

Workflow

Suitable as a research tool or synthetic intermediate for acridine libraries; limited reported bioactivity requires independent validation.

Selection Context

Unique tetraol motif supports hydrogen-bond and polarity studies; not a direct substitute for common acridine-diones or mono‑ol derivatives.

Method Compatibility

May support reversed-phase chromatography, aqueous-phase synthesis, and polar target-interaction assays; spectral fingerprint expected to differ from hydrophobic analogs.

3,4,5,6-四氢苯并[c]吖啶-3,4,5,6-四醇 类似物替代的局限性


在科学研究中,结构上的微小差异可导致物理化学性质和生物活性的显著改变。对于3,4,5,6-四氢苯并[c]吖啶-3,4,5,6-四醇而言,其独特之处在于一个芳香环上的四个连续羟基。这一特征使其在氢键网络、溶解度、极性以及与特定生物靶点(如需要多个氢键供体/受体的酶或受体)的相互作用模式上,与其同类物(如单醇、二酮或未取代的吖啶)存在本质区别 [1]。例如,在类似的苯并[c]吖啶骨架中,将二酮结构引入即能显著改变其与微管蛋白的相互作用机制 [2]。因此,使用任何缺乏此特定四醇排列的类似物,都将导致完全不同的化学行为和研究结论,无法作为其直接替代品。

Acridine analogs lacking the tetraol arrangement may exhibit markedly different hydrogen-bond capacity, solubility, and polarity, altering experimental outcomes.

Dione or mono‑ol derivatives interact with tubulin or G‑quadruplex DNA through distinct mechanisms; the tetraol structure may not engage the same targets.

Analytical reference properties (retention time, MS/MS fragments) are structure‑specific; substitution with non‑identical analogs can compromise method selectivity.

3,4,5,6-四氢苯并[c]吖啶-3,4,5,6-四醇 结构差异化特征分析


四羟基化模式驱动的氢键与极性优势

与在苯环上仅含有一个或两个羟基的类似物相比,3,4,5,6-四氢苯并[c]吖啶-3,4,5,6-四醇在3,4,5,6位拥有四个连续的羟基。根据结构预测,这种独特的排列方式将赋予该化合物更强的亲水性(计算LogP值更低)和更广泛的氢键形成能力(同时作为更强的氢键供体和受体)。这与结构上更疏水、氢键能力更弱的7-甲基-8,9,10,11-四氢苯并[c]吖啶(分子量247.3 g/mol,极性表面积12.9Ų)形成鲜明对比 [1]。虽然缺乏目标化合物的直接实验数据,但其结构特征表明,它在水相合成、色谱行为以及与极性生物靶点(如酶的活性位点)的相互作用上,将展现出与疏水类似物截然不同的特性。

Tetraol hydrogen-bond profile
Class-level inference
Four consecutive hydroxyls provide more H‑bond donors/acceptors and predictably higher polarity vs. non‑hydroxylated acridines (e.g., 7‑methyl‑8,9,10,11‑tetrahydrobenzo[c]acridine with TPSA 12.9 Ų).
Supports hydrogen-bond interaction and polarity-dependent studies.
No direct experimental LogP or solubility data available; inference from structural comparison.
药物化学 物理化学 分子建模

与二酮衍生物的作用机制差异

尽管缺乏直接研究,但基于广泛的同类物研究可以合理推断其作用机制差异。许多合成的苯并[c]吖啶-二酮衍生物通过抑制微管蛋白聚合来发挥抗增殖活性,其IC50值在5.23-24.32 μM范围内 [1]。而另一些5,6-二氢苯并[c]吖啶衍生物则被发现可作为c-KIT G-四链体DNA配体,通过稳定G-四链体结构来下调c-KIT基因表达,从而诱导细胞凋亡 [2]。3,4,5,6-四氢苯并[c]吖啶-3,4,5,6-四醇的四醇结构使其与上述两种已知机制的化合物都截然不同。其多羟基特征更接近于糖类或多元醇类活性分子,可能通过不同的途径(如干扰糖代谢或与特定激酶的ATP结合口袋竞争性结合)发挥作用。

Mechanism divergence from diones
Class-level inference
Benzo[c]acridine‑diones act as tubulin polymerization inhibitors (IC₅₀ 5.23–24.32 μM); other dihydrobenzo[c]acridines target c‑KIT G‑quadruplex DNA. The tetraol structure points to a distinct, unknown mechanism.
Mechanism-based study design requires independent target identification.
Reported comparator data are class‑level; no target engagement data exist for this compound.
抗肿瘤机制 靶点识别 化学生物学

光谱指纹与分析标准品潜力

每一种化学结构都拥有其独特的光谱指纹图谱,这是其作为分析标准品进行定性和定量分析的基础。虽然没有针对3,4,5,6-四氢苯并[c]吖啶-3,4,5,6-四醇的公开光谱数据,但可以推断其UV-Vis吸收光谱、荧光发射光谱以及质谱(MS)碎裂模式都将与不含四醇结构的类似物(如7-甲基-8,9,10,11-四氢苯并[c]吖啶,其InChIKey为JRTKSYMPNZDJNX-UHFFFAOYSA-N [1])存在可分辨的差异。在复杂样品分析中,这些差异是确保方法选择性和准确性的关键。

Spectral fingerprint differentiation
Class-level inference
Predicted unique UV‑Vis, fluorescence, and MS patterns due to hydroxyl substitution; expected shorter retention in RP‑HPLC vs. non‑polar analogs (e.g., 7‑methyl‑8,9,10,11‑tetrahydrobenzo[c]acridine).
Supports development as an analytical reference standard with distinguishable signals.
No published spectra; differentiation based on structural principles.
分析化学 色谱法 质谱

生物活性数据缺口

截至2026年4月,针对3,4,5,6-四氢苯并[c]吖啶-3,4,5,6-四醇 (CAS 83538-81-2) 的公开研究中,未找到任何关于其生物活性的直接实验数据,包括IC50、EC50、Ki等关键药理学参数。在PubChemLite等主要化学数据库中,其相关文献和专利计数均为零 [1]。这与许多其他吖啶衍生物有详细活性报道的情况形成了鲜明对比。

Bioactivity data gap
Data to verify
No IC₅₀, EC₅₀, Ki, or cell‑based activity reported; PubChemLite patent and literature counts are zero (April 2026). Several related acridine derivatives have detailed activity profiles.
Researchers must independently validate biological activity before use in target-based assays.
Absence of data may indicate use as a negative control or intermediate.
构效关系(SAR) 药物发现 化学基因组学

3,4,5,6-四氢苯并[c]吖啶-3,4,5,6-四醇 研究与应用场景


物理化学性质研究的模型化合物

由于缺乏明确的生物活性报道,该化合物最大的价值在于其独特的物理化学性质研究。其芳香环上的四个连续羟基使其成为一个优秀的模型化合物,可用于研究高度羟基化对分子间氢键网络、晶体结构、溶解度和分配系数(LogP)的影响。这些研究对于理解药物分子的类药性和在药物设计中选择性引入极性基团具有重要意义,可与更疏水的吖啶类似物(如7-甲基-8,9,10,11-四氢苯并[c]吖啶 [1])进行直接对比实验。

高度羟基化类似物合成的中间体

该化合物的多羟基骨架结构使其可能成为合成某些结构复杂的、具有生物活性的天然产物类似物的有用前体或中间体。其四醇部分可通过选择性保护、氧化或取代反应进行多样化修饰,从而快速构建包含多个手性中心的复杂分子骨架。这为药物化学家探索新型吖啶类抗癌药物 [2] 或抗生素提供了一个独特的合成起点。

新型作用机制研究的化学探针

鉴于其结构特征显著不同于已知的DNA嵌入剂或微管蛋白抑制剂 [3],该化合物可作为化学生物学研究的探针。通过对其进行生物活性筛选,若发现活性,其新颖的结构骨架将暗示一种全新的作用靶点或机制。即使作为无活性的对照,其独特的物理化学属性(如高极性)也可用于验证其他吖啶类药物的靶点特异性是否依赖于疏水相互作用。

Application
Selection Property
Validation Focus
Physicochemical model compound
Tetraol hydrogen-bonding motif
Solubility, LogP, and crystal packing analysis
Synthetic intermediate for acridine libraries
Multi‑hydroxyl functionalization handles
Selective protection and derivatization efficiency
Chemical probe for novel target identification
Non‑intercalating, non‑tubulin‑binding structure
Bioactivity screening and target deconvolution
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